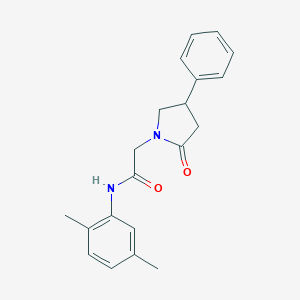![molecular formula C27H30N4O2 B283670 N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B283670.png)
N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide, also known as BMDA, is a chemical compound that has gained attention in the scientific community due to its potential as a UV-absorbing agent. BMDA is synthesized using a multi-step process that involves the reaction of various chemical reagents. In
Wirkmechanismus
N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide works by absorbing UV radiation and converting it into heat, thereby protecting the skin from UV damage. In photodynamic therapy, N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide is activated by light and generates reactive oxygen species that can kill cancer cells. In corrosion inhibition, N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide forms a protective layer on the metal surface, preventing corrosion.
Biochemical and physiological effects:
N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide has been found to be non-toxic and non-irritating to the skin. It has also been found to have low toxicity in animal studies. However, further studies are needed to determine its long-term effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide has several advantages for lab experiments, including its stability and ease of synthesis. However, its low solubility in water and organic solvents can limit its use in certain experiments.
Zukünftige Richtungen
Future research on N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide could focus on its potential as a photosensitizer in cancer treatment. Additionally, further studies are needed to determine its long-term effects on human health. N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide could also be studied for its potential as a corrosion inhibitor in other industries.
Synthesemethoden
The synthesis of N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide involves a multi-step process that includes the reaction of various chemical reagents. The first step involves the reaction of 4-butylbenzene with sodium hydride to form 2-(4-butylphenyl) sodium hydride. This is followed by the reaction of 2-(4-butylphenyl) sodium hydride with 2,4-dimethylphenol to form 2-(2,4-dimethylphenoxy)-2-(4-butylphenyl)propan-1-ol. Subsequently, this compound is reacted with 4-amino-3-methylbenzoic acid to form N-(2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide has been extensively studied for its potential as a UV-absorbing agent. It has been found to be effective in protecting skin from UV radiation and has been used in various cosmetic products. Additionally, N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide has been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment. N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide has also been studied for its potential as a corrosion inhibitor in the oil and gas industry.
Eigenschaften
Molekularformel |
C27H30N4O2 |
|---|---|
Molekulargewicht |
442.6 g/mol |
IUPAC-Name |
N-[2-(4-butylphenyl)-6-methylbenzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C27H30N4O2/c1-5-6-7-21-9-11-22(12-10-21)31-29-24-15-19(3)23(16-25(24)30-31)28-27(32)17-33-26-13-8-18(2)14-20(26)4/h8-16H,5-7,17H2,1-4H3,(H,28,32) |
InChI-Schlüssel |
TZANPSOEPKZSKT-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)COC4=C(C=C(C=C4)C)C)C |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)COC4=C(C=C(C=C4)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283588.png)


![3-[(2,4-Dichlorobenzyl)amino]-1-propanol](/img/structure/B283594.png)
![(4Z)-4-[(4-acetylanilino)methylidene]-2-[4-(1-adamantyl)phenyl]-5-methylpyrazol-3-one](/img/structure/B283596.png)
![1-[(Z)-[3-methyl-1-(3-methylphenyl)-5-oxopyrazol-4-ylidene]methyl]-3-(2-phenylethyl)urea](/img/structure/B283597.png)
![ethyl 5-[[(Z)-[1-(4-bromo-2,3-dimethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B283599.png)
![(4Z)-2-[4-(1-adamantyl)phenyl]-5-methyl-4-[(1,2,4-triazol-4-ylamino)methylidene]pyrazol-3-one](/img/structure/B283600.png)
![(4Z)-2-(4-bromo-3-methylphenyl)-5-methyl-4-[(3-methylanilino)methylidene]pyrazol-3-one](/img/structure/B283601.png)
![N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine](/img/structure/B283602.png)
![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-N-[4-(4-propionyl-1-piperazinyl)phenyl]amine](/img/structure/B283603.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}butan-1-amine](/img/structure/B283605.png)
![(4Z)-4-[[4-(1-adamantyl)-2-bromoanilino]methylidene]-2-(4-bromo-2,3-dimethylphenyl)-5-methylpyrazol-3-one](/img/structure/B283606.png)
![N-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzyl}-N-butylamine](/img/structure/B283610.png)